![molecular formula C₂₃H₂₆ClNO₇ B1142153 SCH 23390 Glucuronide CAS No. 138584-32-4](/img/no-structure.png)
SCH 23390 Glucuronide
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Description
SCH 23390 is a synthetic compound that acts as a selective antagonist of the dopamine D1-like receptor . It is also known as halobenzazepine . The compound has been studied extensively in various experimental animal models . It has a more prolonged duration of action in primates in vivo and a lower rate of in vitro glucuronidation by microsomes from squirrel monkey liver .
Synthesis Analysis
Glucuronidation of SCH 23390, a selective D1 antagonist, was studied in vitro using rat liver microsomes . Methods to separate SCH 23390 glucuronide from SCH 23390 were developed which utilized either HPLC techniques or solvent extraction of SCH 23390 with 3-heptanone .
Molecular Structure Analysis
The molecular structure of SCH 23390 is represented by the formula C17H18ClNO . The IUPAC name for SCH 23390 is (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol .
Chemical Reactions Analysis
The rates of glucuronide formation (Vmax) for SCH 39166 were much lower than those of SCH 23390, yet the KM values were similar . Marked inhibition of SCH 39166 glucuronidation by SCH 23390 and its pharmacologically inactive stereoisomer, SCH 23388, was observed .
Physical And Chemical Properties Analysis
SCH 23390 is a solid substance . It has a molar mass of 287.78 g/mol . The compound is stable if stored as directed and should be protected from light and heat .
Mechanism of Action
SCH 23390 acts as a selective antagonist of the dopamine D1-like receptor . It has been reported that systemic activation of D1 receptors promotes emergence from isoflurane-induced unconsciousness, suggesting that the central dopaminergic system is involved in the process of recovering from general anesthesia .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of SCH 23390 Glucuronide involves the glucuronidation of SCH 23390, which is a dopamine D1 receptor antagonist. The glucuronidation reaction is typically carried out using UDP-glucuronosyltransferase enzymes.", "Starting Materials": [ "SCH 23390", "UDP-glucuronic acid" ], "Reaction": [ "SCH 23390 is dissolved in a suitable solvent, such as methanol or acetonitrile.", "UDP-glucuronic acid is added to the solution.", "The reaction mixture is incubated at a suitable temperature, typically between 30-40°C.", "The reaction progress is monitored using analytical techniques, such as HPLC or LC-MS.", "Once the reaction is complete, the product is isolated and purified using standard techniques, such as column chromatography or recrystallization." ] } | |
CAS RN |
138584-32-4 |
Product Name |
SCH 23390 Glucuronide |
Molecular Formula |
C₂₃H₂₆ClNO₇ |
Molecular Weight |
463.91 |
synonyms |
(R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-yl β-D-Glucopyranosiduronic Acid; (2S,3S,4S,5R,6S)-6-(((R)-8-Chloro-5-cyclohexyl-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxy |
Origin of Product |
United States |
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